molecular formula C39H68N8O10 B12547235 L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- CAS No. 158442-98-9

L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-

Cat. No.: B12547235
CAS No.: 158442-98-9
M. Wt: 809.0 g/mol
InChI Key: CNOUMPZKJKSHTQ-UEVDNRNHSA-N
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Description

L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Each amino acid in the sequence contributes to the overall properties and functions of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with side chains susceptible to oxidation, such as serine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine residues can lead to the formation of serine oxide.

Scientific Research Applications

L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.

    L-Isoleucine: Another essential amino acid with roles in muscle metabolism and immune function.

    L-Proline: A non-essential amino acid important for collagen synthesis and wound healing.

    L-Serine: A non-essential amino acid involved in the synthesis of proteins, nucleotides, and neurotransmitters.

Uniqueness

L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s unique sequence allows it to interact with specific molecular targets, making it valuable for various research and industrial applications.

Properties

CAS No.

158442-98-9

Molecular Formula

C39H68N8O10

Molecular Weight

809.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H68N8O10/c1-9-24(8)32(40)38(55)47-15-10-12-29(47)35(52)41-19-31(49)42-26(17-22(4)5)37(54)46-14-11-13-30(46)36(53)43-25(16-21(2)3)33(50)45-28(20-48)34(51)44-27(39(56)57)18-23(6)7/h21-30,32,48H,9-20,40H2,1-8H3,(H,41,52)(H,42,49)(H,43,53)(H,44,51)(H,45,50)(H,56,57)/t24-,25-,26-,27-,28-,29-,30-,32-/m0/s1

InChI Key

CNOUMPZKJKSHTQ-UEVDNRNHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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